molecular formula C6H10O8 B1329646 Glyoxal trimer dihydrate CAS No. 4405-13-4

Glyoxal trimer dihydrate

Cat. No. B1329646
CAS RN: 4405-13-4
M. Wt: 210.14 g/mol
InChI Key: BDSPTFQIOAEIII-UHFFFAOYSA-N
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Description

Glyoxal Trimer Dihydrate: A Comprehensive Analysis

Glyoxal is the simplest and most abundant alpha-dicarbonyl compound in the atmosphere, known for its high reactivity and propensity to undergo various chemical reactions, particularly with nucleophiles. It is a significant precursor to secondary organic aerosols (SOAs) due to its ability to form low-volatility products upon reaction with atmospheric constituents such as amino acids . Glyoxal's behavior in the atmosphere is complex, involving a series of hydration, oligomerization, and reaction processes that contribute to its environmental impact .

Synthesis Analysis

The synthesis of glyoxal oligomers, including trimers, is a process that can occur under atmospheric conditions. Glyoxal reacts with amino acids like glycine, serine, aspartic acid, and ornithine to form 1,3-disubstituted imidazoles, while with arginine, it forms nonaromatic five-membered rings . These reactions are facilitated by the conversion of glyoxal dihydrate to monohydrate, which significantly accelerates the reaction rate, making it feasible in atmospheric conditions . The formation of glyoxal oligomers is also observed when aqueous solution droplets containing glyoxal evaporate, indicating that the transition from dihydrate to monohydrate forms is crucial for oligomerization .

Molecular Structure Analysis

Computational studies have provided insights into the molecular structure of glyoxal oligomers. For dimers and trimers, various structures have been identified, with CH···O type interactions playing a key role in clustering the glyoxal molecules . The stabilization energies for these oligomers have been calculated, and significant shifts in the CH bond frequencies upon complex formation have been predicted, indicating changes in the electronic environment of the molecules .

Chemical Reactions Analysis

Glyoxal's reactivity with amino acids leads to the formation of imidazoles and other ring structures, which are accompanied by browning, suggesting the formation of chromophores or light-absorbing compounds . The dimerization of glyoxal, a precursor step to trimer formation, has been studied using density functional theory, revealing that the dioxolane ring dimer is the thermodynamic sink among the various hydrated forms . The kinetic barriers for different dimerization pathways suggest why oligomerization may stop after trimer formation .

Physical and Chemical Properties Analysis

The physical and chemical properties of glyoxal and its oligomers are influenced by their hydration state. Glyoxal's high water solubility is attributed to dihydrate formation, which allows it to partition into cloud water . Oligomer formation is suggested to be triggered by the conversion from dihydrate to monohydrate forms, which are less volatile but still contain reactive carbonyl groups . The presence of acids and bases can affect the oligomerization process, with bases catalyzing glyoxal hydration and preventing oligomer formation .

Scientific Research Applications

Spectroscopic Studies and Chemical Equilibria

  • Glyoxal trimer dihydrate is studied using Raman microscopy and Attenuated Total Reflection infrared spectroscopy. This research helps understand the equilibria between hydrated and oligomeric forms of glyoxal in aqueous solutions. Such studies are crucial in analyzing the spectral characteristics and functional group transformations of glyoxal derivatives (Avzianova & Brooks, 2013).

Atmospheric Chemistry and Secondary Organic Aerosol Formation

  • Investigations into the behavior of glyoxal trimer dihydrate in atmospheric chemistry are significant. It plays a role in secondary organic aerosol (SOA) formation, with research focusing on the chemical reactions involving glyoxal in particle chambers and its interaction with atmospheric components (Hastings et al., 2005).

Thermodynamics and Kinetics of Formation

  • Studies using density functional theory calculations provide insights into the hydration of glyoxal and the subsequent formation of dimeric and trimeric species. Understanding the thermodynamics and kinetics of glyoxal trimer dihydrate formation is essential for various chemical and environmental processes (Kua et al., 2008).

Reactions with Amino Acids

  • Glyoxal's reactions with amino acids, forming low-volatility products in aqueous droplets, are crucial in atmospheric chemistry and biochemistry. Such studies help understand the browning reactions and the formation of imidazoles in the atmosphere and in biological systems (De Haan et al., 2009).

Analytical Chemistry Applications

  • Glyoxal trimer dihydrate is used in analytical methods, such as the use of Girard-T reagent for measuring glyoxal and other alpha-dicarbonyl compounds. This application is important in biochemistry and clinical research for accurate quantification of these compounds (Mitchel & Birnboim, 1977).

Aerosol Chemistry and Environmental Impacts

  • The study of glyoxal trimer dihydrate in aerosol chemistry, particularly its uptake on ammonium sulphate aerosols and the formation of organic and carbon-nitrogen compounds, is significant for understanding environmental impacts and atmospheric processes (Galloway et al., 2008).

Cloud Forming Potential

  • Research on the hygroscopic growth factor and cloud condensation nuclei activity of glyoxal trimer dihydrate provides valuable insights into its role in cloud formation and the impact on climate models (Xu et al., 2014).

Safety And Hazards

Glyoxal trimer dihydrate can cause skin irritation and may cause an allergic skin reaction. It causes serious eye irritation and is harmful if inhaled. It is suspected of causing genetic defects . It is irritating to the mucous membranes and upper respiratory tract. When heated to decomposition, it emits toxic fumes of carbon monoxide and carbon dioxide .

Future Directions

Glyoxal trimer dihydrate has been used in the synthesis of aza-analogs of 1,4-naphthoquinones as effectors of plasmodial thioredoxin and glutathione reductase, substituted side-bridged cyclam derivatives, and furandicarboxylic acid di-methyl ester derivatives . It is also used in the study of Strecker degradation .

properties

IUPAC Name

2,3,4a,6,7,8a-hexahydro-[1,4]dioxino[2,3-b][1,4]dioxine-2,3,6,7-tetrol
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InChI

InChI=1S/C6H10O8/c7-1-2(8)12-6-5(11-1)13-3(9)4(10)14-6/h1-10H
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InChI Key

BDSPTFQIOAEIII-UHFFFAOYSA-N
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Canonical SMILES

C1(C(OC2C(O1)OC(C(O2)O)O)O)O
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Molecular Formula

C6H10O8
Record name GLYOXAL TRIMERIC DIHYDRATE
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DSSTOX Substance ID

DTXSID6031382
Record name Glyoxal trimeric dihydrate
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Molecular Weight

210.14 g/mol
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Physical Description

Glyoxal trimeric dihydrate is a white powder. (NTP, 1992)
Record name GLYOXAL TRIMERIC DIHYDRATE
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
Record name GLYOXAL TRIMERIC DIHYDRATE
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Product Name

Glyoxal trimer dihydrate

CAS RN

4405-13-4
Record name GLYOXAL TRIMERIC DIHYDRATE
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Record name Hexahydro[1,4]dioxino[2,3-b]-1,4-dioxin-2,3,6,7-tetrol
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Record name Glyoxal trimeric dihydrate
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Record name Perhydrodioxino[2,3-b][1,4]dioxin-2,3,6,7-tetraol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
199
Citations
PR Chen, LK Chu - Spectrochimica Acta Part A: Molecular and …, 2023 - Elsevier
… In this work, the hydrates of glyoxal were prepared by dissolving glyoxal trimer dihydrate (C 6 H 10 O 8 ) in H 2 O and D 2 O and probed by infrared absorption spectrometry at varied …
Number of citations: 3 www.sciencedirect.com
KW Loeffler, CA Koehler, NM Paul… - … science & technology, 2006 - ACS Publications
… Solutions of glyoxal monomer dihydrate were made by hydrolyzing glyoxal trimer dihydrate (… Standard spectra of solid glyoxal trimer dihydrate were recorded by pressing crystals onto …
Number of citations: 271 pubs.acs.org
E Avzianova, SD Brooks - Spectrochimica Acta Part A: Molecular and …, 2013 - Elsevier
… Our results suggest that formation of crystalline glyoxal trimer dihydrate from concentrated solutions droplets is hindered by the high viscosity of the amorphous trimer and requires dry …
Number of citations: 56 www.sciencedirect.com
JH Peters, HP Dette, T Koop - ACS Earth and Space Chemistry, 2021 - ACS Publications
… due to a higher concentration of the glyoxal trimer dihydrate (Gly) 3 ·(H 2 O) 2 in the MARBLES-dried samples; see the spectrum of pure glyoxal trimer dihydrate (purple) for comparison. …
Number of citations: 8 pubs.acs.org
WP Hastings, CA Koehler, EL Bailey… - … science & technology, 2005 - ACS Publications
… Glyoxal was generated by sampling the headspace of vials containing glyoxal trimer dihydrate (GTD) powder (92%, ICN Biomedicals, Inc.) heated to 60 C in a sand bath, as shown in …
Number of citations: 171 pubs.acs.org
AL Corrigan, SW Hanley… - Environmental science & …, 2008 - ACS Publications
… in the chamber for 15−20 min, gas-phase glyoxal was added to the chamber for a period of 15−30 min via flowing air through a small bulb containing glyoxal trimer dihydrate (GTD) …
Number of citations: 101 pubs.acs.org
M Trainic, A Abo Riziq, A Lavi… - Atmospheric …, 2011 - acp.copernicus.org
The heterogeneous reaction between gas phase glyoxal and ammonium sulfate (AS) aerosols, a proxy for inorganic atmospheric aerosol, was studied in terms of the dependence of the …
Number of citations: 91 acp.copernicus.org
REJ Mitchel, HC Birnboim - Analytical biochemistry, 1977 - Elsevier
… Solid glyoxal (glyoxal trimer dihydrate) was assayed for equivalent glyoxal monomer. A weighed amount of the trimer was dissolved in water and was converted with standard NaOH (by …
Number of citations: 78 www.sciencedirect.com
DO De Haan, AL Corrigan, MA Tolbert… - … science & technology, 2009 - ACS Publications
… This overlaps the recently measured density range of solid glyoxal trimer dihydrate pellets (1.67 to 1.70 g cm −3 ) (16), consistent with dry, spherical aerosol made of this substance or of …
Number of citations: 181 pubs.acs.org
B Ervens, R Volkamer - Atmospheric Chemistry and Physics, 2010 - acp.copernicus.org
This study presents a modeling framework based on laboratory data to describe the kinetics of glyoxal reactions that form secondary organic aerosol (SOA) in aqueous aerosol particles. …
Number of citations: 333 acp.copernicus.org

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